4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes two ethylidene groups and two methyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. One common method is the chemo-catalytic conversion of biomass-derived 2,3-butanediol. The process involves the use of a ruthenium transition metal complex as a catalyst in a pressurized reactor, where purified 2,3-butanediol, carbon dioxide, and hydrogen are reacted to form the cyclic acetal .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the sequential use of microbes, enzymes, and chemo-catalysts to optimize the yield and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ethylidene and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Acidic or basic conditions are often employed to facilitate these reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure but without the ethylidene and methyl groups.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another similar compound used in various chemical syntheses.
4,5-Dimethyl-1,3-dioxolane: A compound with a similar structure but different substituents.
Uniqueness
4,5-Diethylidene-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of ethylidene and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
70517-30-5 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,5-di(ethylidene)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-5-7-8(6-2)11-9(3,4)10-7/h5-6H,1-4H3 |
InChI Key |
SSDGBVWTNFKWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=CC)OC(O1)(C)C |
Origin of Product |
United States |
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